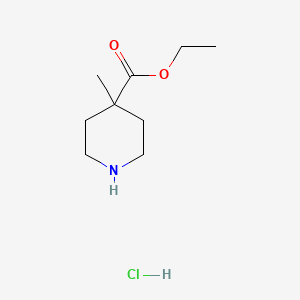

Ethyl 4-Methylpiperidine-4-carboxylate hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

ethyl 4-methylpiperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-3-12-8(11)9(2)4-6-10-7-5-9;/h10H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVPAABDZYFQFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCNCC1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598364 | |

| Record name | Ethyl 4-methylpiperidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225240-71-1 | |

| Record name | Ethyl 4-methylpiperidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-methylpiperidine-4-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 4-Methylpiperidine-4-carboxylate Hydrochloride: Properties, Characterization, and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 4-Methylpiperidine-4-carboxylate hydrochloride (CAS No: 225240-71-1), a key building block in modern medicinal chemistry. This document, intended for researchers, scientists, and professionals in drug development, delves into the compound's characteristics, methods for its analysis, and essential safety protocols, offering a foundation for its effective and safe utilization in the laboratory.

Introduction: A Versatile Piperidine Scaffold

This compound is a heterocyclic compound belonging to the piperidine class of molecules. The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The presence of a methyl group and an ethyl carboxylate at the 4-position of the piperidine ring provides a valuable synthetic handle for the elaboration of more complex molecular architectures. This strategic substitution makes it a crucial intermediate in the synthesis of various drug candidates, including those targeting central nervous system disorders and other therapeutic areas.[1][2] Its hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic transformations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in research and development. The key physical and chemical characteristics of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 225240-71-1 | [3][4][5] |

| Molecular Formula | C₉H₁₈ClNO₂ | [3][4] |

| Molecular Weight | 207.70 g/mol | [5] |

| Appearance | Solid | [3][4] |

| Solubility | Readily soluble in water and some organic solvents. | |

| Storage Conditions | Store in an inert atmosphere at 2-8°C. | [3] |

Note: A specific melting point for this compound is not consistently reported in publicly available literature. It is recommended to determine this experimentally. As a hydrochloride salt of an ester, it may decompose upon heating rather than exhibiting a sharp melting point.

Structural Elucidation and Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is a powerful tool for verifying the structure of the molecule. While a publicly available, definitively assigned spectrum for the hydrochloride salt is scarce, the expected chemical shifts can be predicted based on the structure and data from similar compounds.

Expected ¹H NMR Spectral Features:

-

Ethyl Group: A quartet corresponding to the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃).

-

Piperidine Ring Protons: A series of multiplets in the aliphatic region corresponding to the axial and equatorial protons on the piperidine ring. The presence of the hydrochloride salt will likely lead to a downfield shift of the protons adjacent to the nitrogen atom.

-

Methyl Group at C4: A singlet for the methyl protons at the 4-position.

The following diagram illustrates the workflow for acquiring and interpreting an NMR spectrum for this compound.

Caption: Workflow for NMR-based structural verification.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the presence of key functional groups within the molecule.

Expected IR Absorption Bands:

-

N-H Stretch: A broad absorption band is expected in the region of 2400-3000 cm⁻¹ due to the stretching of the protonated amine (N⁺-H) in the hydrochloride salt.

-

C=O Stretch: A strong absorption band around 1730 cm⁻¹ corresponding to the stretching of the carbonyl group of the ethyl ester.

-

C-O Stretch: An absorption band in the region of 1100-1300 cm⁻¹ for the C-O bond of the ester.

-

C-H Stretch: Absorption bands in the region of 2800-3000 cm⁻¹ for the C-H bonds of the aliphatic and methyl groups.

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A general synthetic approach is outlined below, drawing from established methods for the synthesis of related piperidine derivatives.[6]

General Synthetic Strategy

A common route involves the esterification of a suitable piperidine carboxylic acid precursor, followed by the introduction of the methyl group at the 4-position and subsequent formation of the hydrochloride salt. The choice of reagents and reaction conditions is critical to avoid side reactions and ensure the desired stereochemistry, if applicable.

The following diagram outlines a plausible synthetic pathway.

Caption: A generalized synthetic pathway for Ethyl 4-Methylpiperidine-4-carboxylate HCl.

Exemplary Experimental Protocol: Esterification of 4-Methylpiperidine-4-carboxylic Acid

This protocol describes a general method for the esterification step, a key transformation in the synthesis.

Materials:

-

4-Methylpiperidine-4-carboxylic acid

-

Anhydrous Ethanol

-

Thionyl chloride or a strong acid catalyst (e.g., sulfuric acid)

-

Anhydrous diethyl ether or other suitable organic solvent

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Ice bath

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-methylpiperidine-4-carboxylic acid in an excess of anhydrous ethanol.

-

Acid Addition: Cool the mixture in an ice bath and slowly add thionyl chloride dropwise with vigorous stirring. The addition of a strong acid catalyst should also be performed cautiously at low temperatures. This step is crucial for the in-situ formation of the reactive acyl chloride, which readily reacts with ethanol.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) to determine its completion.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent, such as diethyl ether, and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid. Subsequently, wash with brine.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-methylpiperidine-4-carboxylate.

-

Salt Formation: Dissolve the crude ester in a suitable solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent, to precipitate the hydrochloride salt.

-

Purification: The resulting solid can be purified by recrystallization from an appropriate solvent system.

Rationale for Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous ethanol and a flame-dried apparatus is essential to prevent the hydrolysis of the ester product and the thionyl chloride reagent.

-

Slow Addition of Thionyl Chloride at Low Temperature: This controls the exothermic reaction and prevents the formation of unwanted byproducts.

-

Refluxing: Heating the reaction mixture increases the reaction rate, ensuring the completion of the esterification in a reasonable timeframe.

-

Aqueous Work-up with Sodium Bicarbonate: This step is critical for removing the acidic catalyst and any unreacted starting material, facilitating the isolation of the ester.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. The following information is based on available safety data.[7]

Hazard Identification:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

-

Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator should be used.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

Storage and Disposal:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep in an inert atmosphere.[3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

The following flowchart summarizes the essential safety precautions when handling this compound.

Caption: A summary of safety precautions for handling Ethyl 4-Methylpiperidine-4-carboxylate HCl.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules in the field of drug discovery. A comprehensive understanding of its physical properties, coupled with robust analytical characterization and strict adherence to safety protocols, is essential for its effective and responsible use in the laboratory. This guide provides a foundational understanding to aid researchers in their synthetic endeavors with this important chemical intermediate.

References

- 1. biosynce.com [biosynce.com]

- 2. keyresin.com [keyresin.com]

- 3. This compound | 225240-71-1 [sigmaaldrich.com]

- 4. This compound [cymitquimica.com]

- 5. calpaclab.com [calpaclab.com]

- 6. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]

- 7. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]

A Technical Guide to Ethyl 4-Methylpiperidine-4-carboxylate Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the piperidine scaffold holds a place of prominence. Its prevalence in a vast number of FDA-approved drugs is a testament to its utility in crafting molecules with desirable pharmacokinetic and pharmacodynamic properties.[1] This guide focuses on a specific, yet highly valuable derivative: Ethyl 4-Methylpiperidine-4-carboxylate hydrochloride (CAS Number: 225240-71-1 ).[2][3][4][5] This molecule is more than just a simple heterocyclic compound; it is a sophisticated building block that offers a unique combination of steric and electronic features, making it a valuable asset in the synthesis of complex pharmaceutical agents, including the burgeoning field of protein degraders.[5]

This document serves as an in-depth technical resource for researchers and drug development professionals. It will delve into the essential physicochemical properties, plausible synthetic routes, analytical characterization, and, most importantly, the strategic applications of this compound in contemporary drug discovery. The insights provided are curated to not only inform but also to inspire innovative approaches to molecular design.

Physicochemical Properties

This compound is a white to off-white solid.[4] The hydrochloride salt form enhances its stability and aqueous solubility, which are advantageous for handling and for certain reaction conditions. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 225240-71-1 | [2][3][4][5] |

| Molecular Formula | C9H18ClNO2 | [2][4][5] |

| Molecular Weight | 207.70 g/mol | [2][5] |

| Physical Form | Solid | [4] |

| Purity | Typically ≥97% | [4][5] |

| Storage | Inert atmosphere, 2-8°C | [4] |

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While specific, publicly available protocols for this exact molecule are scarce, a plausible and logical synthetic route can be devised based on established organic chemistry principles and patent literature for analogous compounds.[6][7]

A common strategy involves the construction of the substituted piperidine ring, followed by esterification and salt formation. The following is a proposed synthetic workflow:

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol (Proposed)

-

Reduction of a 4-Methylpyridine Precursor: A suitable 4-methylpyridine derivative is subjected to catalytic hydrogenation. This is a critical step to create the saturated piperidine ring. The choice of catalyst (e.g., PtO2) and reaction conditions (pressure, temperature) is crucial for achieving high yield and stereoselectivity, if applicable.

-

Carboxylation: The introduction of the carboxyl group at the 4-position can be achieved through various methods. One potential route is the cyanation of a suitable precursor followed by hydrolysis.

-

Esterification: The resulting 4-methylpiperidine-4-carboxylic acid is then esterified. A common method is the Fischer esterification, where the carboxylic acid is refluxed with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride.

-

Salt Formation: The free base, Ethyl 4-Methylpiperidine-4-carboxylate, is dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt then precipitates out of the solution.

-

Purification: The final product is purified by recrystallization from an appropriate solvent system to achieve the desired level of purity.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. Expected signals would include those for the ethyl group (a quartet and a triplet), the methyl group at the 4-position (a singlet), and the protons on the piperidine ring (a series of multiplets). The integration of these signals should correspond to the number of protons in each environment. A ¹H NMR spectrum for this compound is available for reference.[8]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the quaternary carbon at the 4-position, the carbons of the ethyl group, the methyl group, and the carbons of the piperidine ring.

Other Analytical Techniques

| Technique | Expected Results |

| Infrared (IR) Spectroscopy | Characteristic peaks for the N-H stretch (of the hydrochloride salt), C=O stretch (of the ester), and C-O stretch. |

| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the free base (C9H17NO2) and fragmentation patterns consistent with the structure. |

| High-Performance Liquid Chromatography (HPLC) | HPLC is used to determine the purity of the compound. A suitable method would involve a C18 column with a mobile phase of acetonitrile and water (with a buffer) and UV detection. |

Applications in Drug Discovery

The true value of this compound lies in its application as a versatile building block in the synthesis of novel therapeutics. The piperidine scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of this compound offers several advantages.[1]

The Strategic Importance of the 4-Methylpiperidine-4-carboxylate Scaffold

The 4,4-disubstituted piperidine motif provides a rigid and well-defined three-dimensional structure. This can be crucial for optimizing the binding of a drug candidate to its biological target. The methyl group provides steric bulk, which can be used to probe specific pockets in a protein's active site, potentially leading to increased potency and selectivity.

Caption: Key structural features of the title compound and their impact on drug properties.

Role as a Pharmaceutical Intermediate

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules.[2] The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. The secondary amine of the piperidine ring can be functionalized with various substituents. This versatility allows for the rapid generation of libraries of compounds for screening in drug discovery programs.

Application in Protein Degraders

A particularly exciting application of this compound is in the field of targeted protein degradation.[5] It serves as a building block for the synthesis of ligands that can bind to E3 ubiquitin ligases, a key component of the cellular machinery responsible for protein degradation. By incorporating this scaffold into bifunctional molecules (PROTACs), researchers can target specific disease-causing proteins for destruction.

Safety and Handling

This compound should be handled with care in a laboratory setting, following standard safety protocols for chemical reagents. It is classified as a warning-level hazard, with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[4]

Recommended precautionary measures include:

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Working in a well-ventilated area or a fume hood.

-

Avoiding inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area thoroughly with water.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its unique structural features, including the 4,4-disubstituted piperidine core, provide a robust platform for the design and synthesis of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. As the demand for more sophisticated and targeted therapies continues to grow, the importance of such well-designed molecular building blocks will undoubtedly increase.

References

- 1. thieme-connect.de [thieme-connect.de]

- 2. biosynce.com [biosynce.com]

- 3. This compound [cymitquimica.com]

- 4. This compound | 225240-71-1 [sigmaaldrich.com]

- 5. calpaclab.com [calpaclab.com]

- 6. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]

- 7. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]

- 8. This compound(225240-71-1) 1H NMR [m.chemicalbook.com]

Ethyl 4-Methylpiperidine-4-carboxylate hydrochloride molecular weight

An In-Depth Technical Guide to Ethyl 4-Methylpiperidine-4-carboxylate Hydrochloride

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide foundational knowledge, practical methodologies, and contextual applications, ensuring both scientific rigor and field-proven insight.

Core Molecular Identity and Physicochemical Profile

This compound is a heterocyclic organic compound widely utilized as a building block in synthetic and medicinal chemistry.[1] As a substituted piperidine, it belongs to a class of scaffolds that are prevalent in a vast array of pharmaceuticals due to their favorable pharmacokinetic properties. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more convenient for handling and use in various reaction conditions.

The core structure features a piperidine ring with two key substituents at the C4 position: a methyl group and an ethyl carboxylate group. This quaternary carbon center introduces steric hindrance and a defined three-dimensional geometry, which can be crucial for molecular recognition in biological systems.

Key Physicochemical Data

A summary of the essential properties of this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈ClNO₂ | [2] |

| Molecular Weight | 207.70 g/mol | [3] |

| Exact Mass | 207.6977 g/mol | [2] |

| CAS Number | 225240-71-1 | [3] |

| Physical Form | Solid | [2] |

| IUPAC Name | This compound | |

| InChI Key | ZRVPAABDZYFQFB-UHFFFAOYSA-N | [2] |

| Purity | Typically ≥97% | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere |

Synthesis and Purification Strategy

The synthesis of 4,4-disubstituted piperidines like Ethyl 4-Methylpiperidine-4-carboxylate is a cornerstone of synthetic organic chemistry. While multiple proprietary routes exist, a common and logical approach involves the alkylation of a pre-existing piperidine precursor.

Conceptual Synthetic Workflow

The causality behind this strategy is rooted in the high nucleophilicity of the α-carbon to the ester group. The synthesis begins with a readily available starting material, Ethyl piperidine-4-carboxylate. The piperidine nitrogen must first be protected to prevent it from acting as a competing nucleophile. A tert-butoxycarbonyl (Boc) group is an excellent choice due to its stability in basic conditions and ease of removal under acidic conditions. The protected intermediate is then deprotonated with a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) to form an enolate. This enolate is subsequently alkylated with an electrophilic methyl source, such as methyl iodide. The final step involves the deprotection of the Boc group using a strong acid, which concurrently forms the hydrochloride salt.

Caption: Generalized synthetic pathway for Ethyl 4-Methylpiperidine-4-carboxylate HCl.

Protocol: Purification and Validation

Purification of the final product is critical. The protocol below ensures high purity suitable for drug development applications.

Step-by-Step Purification Protocol:

-

Reaction Quench: After the deprotection step, the reaction mixture is often concentrated under reduced pressure to remove the solvent and excess acid.

-

Trituration/Recrystallization: The resulting crude solid is triturated with a non-polar solvent (e.g., diethyl ether, hexane) to wash away organic impurities. For higher purity, recrystallization from a suitable solvent system, such as ethanol/ethyl acetate, is performed.[4]

-

Filtration and Drying: The purified solid is collected by vacuum filtration, washed with a small amount of cold solvent, and dried under high vacuum to remove all residual solvents.

-

Purity Assessment: The final product's purity is confirmed using High-Performance Liquid Chromatography (HPLC) and its identity is verified by spectroscopic methods as described in the next section. This self-validating loop is essential for quality control.

Analytical Characterization

Rigorous analytical characterization is non-negotiable for any chemical intermediate intended for pharmaceutical use. The primary techniques for structure elucidation and identity confirmation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. Based on its structure, the following signals are expected (shifts are approximate, in ppm, relative to a standard):

-

Ethyl Ester Group: A quartet around 4.1-4.2 ppm (–O–CH₂–CH₃) and a triplet around 1.2-1.3 ppm (–O–CH₂–CH₃).

-

Piperidine Ring Protons: A complex series of multiplets between 2.5 and 3.5 ppm, representing the axial and equatorial protons adjacent to the nitrogen and the other ring positions.

-

C4-Methyl Group: A sharp singlet around 1.1-1.2 ppm (–C–CH₃).

-

N-H Proton: A broad signal, which may be shifted downfield due to the hydrochloride salt formation (often >9.0 ppm).

-

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon environments. Key expected signals include the ester carbonyl (~175 ppm), the quaternary C4 carbon, and the carbons of the ethyl, methyl, and piperidine ring.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode would be the method of choice. The analysis would detect the molecular ion of the free base (the hydrochloride salt dissociates in solution).

-

Free Base Formula: C₉H₁₇NO₂

-

Free Base Molecular Weight: 171.24 g/mol [5]

-

Expected [M+H]⁺ ion: m/z ≈ 172.13

-

Analytical Workflow Diagram

Caption: Quality control workflow for Ethyl 4-Methylpiperidine-4-carboxylate HCl.

Applications in Research and Drug Development

This compound is not an active pharmaceutical ingredient itself but rather a crucial intermediate. Its value lies in the rigid, substituted piperidine scaffold it provides. This motif is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.

Key Application Areas:

-

Scaffold for Complex Synthesis: The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol. The secondary amine of the piperidine ring is a nucleophile that can be alkylated, acylated, or used in reductive amination reactions. This dual functionality allows for the divergent synthesis of complex molecular libraries.

-

Protein Degrader Building Blocks: This compound is explicitly listed as a building block for protein degraders.[3] In the development of PROTACs (Proteolysis-Targeting Chimeras), the piperidine scaffold can serve as part of the linker or as a component of the ligand that binds to the E3 ligase or the target protein.

-

Pharmaceutical Intermediates: It is a key intermediate in the synthesis of various drug candidates. For example, related structures are used in the preparation of argatroban precursors, a synthetic thrombin inhibitor.[4]

Caption: Role as a versatile building block in a drug discovery pipeline.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount in a research environment. The following information is synthesized from available safety data for the compound and related structures.

Hazard Identification:

Based on supplier safety information, this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Recommended Precautions and PPE:

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

In case of eye contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

-

In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[7]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[7]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[7]

-

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term stability, it is recommended to store at 2-8°C under an inert atmosphere.

References

- 1. biosynce.com [biosynce.com]

- 2. This compound [cymitquimica.com]

- 3. calpaclab.com [calpaclab.com]

- 4. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]

- 5. chembk.com [chembk.com]

- 6. fishersci.es [fishersci.es]

- 7. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Structure Elucidation of Ethyl 4-Methylpiperidine-4-carboxylate Hydrochloride

Introduction: The Imperative of Structural Certainty in Pharmaceutical Development

In the landscape of pharmaceutical research and development, the unambiguous structural characterization of any new chemical entity (NCE) is a foundational requirement. It is the bedrock upon which all subsequent pharmacological, toxicological, and clinical data are built. Ethyl 4-Methylpiperidine-4-carboxylate hydrochloride, a substituted piperidine derivative, represents a class of scaffolds frequently utilized in the synthesis of active pharmaceutical ingredients (APIs).[1] Its precise molecular structure—including connectivity, the integrity of its functional groups, and its ionic state—directly influences its physicochemical properties and potential biological activity.

This technical guide provides a comprehensive, multi-technique approach to the complete structure elucidation of this compound. We move beyond a simple recitation of methods to explain the causality behind the analytical strategy, ensuring a self-validating system of checks and balances. This approach is not merely academic; it aligns with the rigorous expectations of regulatory bodies and the principles outlined in guidelines such as those from the International Council for Harmonisation (ICH).[2][3] Our objective is to equip researchers, chemists, and drug development professionals with an in-depth, field-proven workflow for achieving absolute confidence in molecular structure.

Chapter 1: Foundational Physicochemical Profile

Before embarking on complex spectroscopic analysis, establishing a foundational profile of the compound is critical. This includes its chemical formula, molecular weight, and physical state, which serve as the initial reference points for all subsequent analyses.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₈ClNO₂ | [4][5] |

| Molecular Weight | 207.70 g/mol | [1][4] |

| CAS Number | 225240-71-1 | [4][5] |

| Appearance | White to off-white solid | [4][5] |

| Solubility | Soluble in water and some organic solvents | [1] |

| Storage Conditions | 2-8°C under an inert atmosphere | [1][5] |

A plausible synthesis for this molecule involves the esterification of 4-methylpiperidine-4-carboxylic acid with ethanol in the presence of an acid catalyst, followed by conversion to the hydrochloride salt.[6][7] Understanding the synthesis provides context for potential starting material-related impurities or by-products that could complicate spectral interpretation.

Chapter 2: The Orthogonal Analytical Workflow: A Strategy for Unambiguous Confirmation

A robust structure elucidation strategy relies on an orthogonal approach, where multiple, independent analytical techniques are employed. Each method provides a different piece of the structural puzzle, and their collective agreement provides a high degree of confidence. The workflow below illustrates this integrated strategy.

Caption: Integrated workflow for structure elucidation.

Chapter 3: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. It provides detailed information on the chemical environment, connectivity, and relative number of protons and carbons.

Proton (¹H) NMR Spectroscopy

¹H NMR reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ), integration, and spin-spin coupling (multiplicity). For the protonated structure (piperidinium), we anticipate the following signals.

Predicted ¹H NMR Data

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & References |

|---|---|---|---|---|

| -O-CH₂-CH₃ | ~1.25 | Triplet (t) | 3H | Ethyl group methyl protons coupled to the methylene group. A standard region for ethyl esters.[8][9] |

| -O-CH₂-CH₃ | ~4.15 | Quartet (q) | 2H | Ethyl group methylene protons coupled to the methyl group, deshielded by the adjacent oxygen.[8][9] |

| C4-CH₃ | ~1.20 | Singlet (s) | 3H | Methyl group on a quaternary carbon, showing no coupling. |

| Piperidinium Ring CH₂ (C2, C6 & C3, C5) | 2.8 - 3.5 | Multiplets (m) | 8H | Complex, overlapping signals for the four methylene groups of the piperidine ring. Protons alpha to the nitrogen are typically the most deshielded.[10][11][12] |

| N⁺-H | 9.0 - 10.0 | Broad Singlet (br s) | 2H | The two protons on the positively charged nitrogen. The signal is often broad due to quadrupolar relaxation and exchange. Its presence confirms the hydrochloride salt form.[13] |

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). D₂O is excellent for confirming the N⁺-H protons, as they will exchange with deuterium and the signal will disappear.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

Acquisition: Acquire the spectrum using a standard 90° pulse sequence over a spectral width of 0-12 ppm. Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration, especially of the quaternary methyl singlet.

-

Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference. Integrate all peaks.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy indicates the number of unique carbon atoms in the molecule. With proton decoupling, each unique carbon appears as a single line.

Predicted ¹³C NMR Data

| Assignment | Predicted δ (ppm) | Rationale & References |

|---|---|---|

| -O-CH₂-CH₃ | ~14 | Typical chemical shift for a terminal methyl carbon of an ethyl ester. |

| -O-CH₂-CH₃ | ~61 | Methylene carbon deshielded by the adjacent oxygen atom.[9] |

| C4-CH₃ | ~25 | Methyl group attached to a saturated quaternary carbon. |

| Piperidinium Ring (C3, C5) | ~30-35 | Methylene carbons beta to the nitrogen. |

| Piperidinium Ring (C2, C6) | ~45-50 | Methylene carbons alpha to the nitrogen, deshielded by the heteroatom.[11][14] |

| Quaternary Carbon (C4) | ~40 | The substituted carbon at the 4-position of the ring. |

| Ester Carbonyl (C=O) | ~175 | Characteristic shift for an ester carbonyl carbon.[15] |

2D NMR for Connectivity Confirmation

Two-dimensional NMR experiments are essential for confirming the assignments made in 1D spectra.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks. A cross-peak between two signals indicates they are from protons on adjacent carbons. This would confirm the ethyl group connectivity (-CH₂-CH₃) and the sequence of protons within the piperidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C). This experiment definitively links each proton signal to its corresponding carbon signal, validating the assignments in Tables 2 and 3.

Caption: Key NMR correlations confirming connectivity.

Chapter 4: Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights

MS is critical for determining the molecular weight and elemental formula, and for providing structural information via fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition.

-

Expected Result: The measured mass of the cation [C₉H₁₈NO₂]⁺ (the molecule minus the chloride counter-ion and one proton from the nitrogen) should match the theoretical exact mass. This provides definitive proof of the molecular formula.

Electron Ionization (EI) Mass Spectrometry Fragmentation

When subjected to electron ionization, the molecule will fragment in predictable ways, offering clues that corroborate the structure.

Expected EI-MS Fragmentation Pathways

| m/z Value | Fragment Identity | Fragmentation Pathway |

|---|---|---|

| M⁺ (not observed) | Molecular Ion | The intact molecule is a salt and not volatile; analysis is typically of the free base after derivatization or by ESI. |

| 171 | [M-HCl]⁺ | The free base, Ethyl 4-methylpiperidine-4-carboxylate. |

| 156 | [M-HCl-CH₃]⁺ | Loss of the C4-methyl group from the free base. |

| 126 | [M-HCl-OC₂H₅]⁺ | Loss of the ethoxy radical (•OC₂H₅), a classic fragmentation for ethyl esters, forming a stable acylium ion.[16][17] |

| 98 | [C₅H₉N-CH₃]⁺ | Cleavage of the piperidine ring. |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: To analyze by GC-MS, the hydrochloride salt must be converted to the more volatile free base. Dissolve the salt in water, basify with a mild base (e.g., NaHCO₃), and extract the free base into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate.

-

GC Separation:

-

Injector: 250°C.

-

Column: Use a standard non-polar capillary column (e.g., DB-5MS).

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Chapter 5: Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & References |

|---|---|---|---|

| 3200-2700 (broad) | N⁺-H Stretch | Piperidinium ion (R₂N⁺H₂) | This very broad and strong absorption is characteristic of an amine salt and is a key indicator of the hydrochloride form.[13] |

| 2980-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) | Standard sp³ C-H stretching vibrations from the piperidine ring and ethyl/methyl groups. |

| ~1735 | C=O Stretch | Ester | A strong, sharp absorption characteristic of a saturated aliphatic ester carbonyl group.[15][18][19] |

| ~1600 & ~1500 | N⁺-H Bend | Piperidinium ion | Bending vibrations for the amine salt.[13] |

| ~1240 | C-O Stretch | Ester | Strong absorption from the C-O single bond of the ester functional group.[20] |

Experimental Protocol: FTIR Data Acquisition

-

Sample Preparation: Use Attenuated Total Reflectance (ATR) for a solid sample. Place a small amount of the dry powder directly onto the ATR crystal.

-

Data Collection: Acquire the spectrum over the range of 4000-400 cm⁻¹. Collect at least 16 scans to ensure a good signal-to-noise ratio.

-

Analysis: Identify the key absorption bands and compare them to the expected frequencies.

Chapter 6: Single-Crystal X-ray Crystallography: The Definitive 3D Structure

When an unambiguous, definitive solid-state structure is required, single-crystal X-ray crystallography is the gold standard. It provides the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the piperidinium N⁺-H₂ and the Cl⁻ anion.[21][22]

Experimental Protocol: Crystallization and Data Collection

-

Crystal Growth: Obtaining a single crystal suitable for diffraction is the most critical and often challenging step.

-

Method: Slow evaporation is a common technique. Dissolve the compound in a suitable solvent (e.g., ethanol or isopropanol) to near saturation.

-

Conditions: Loosely cap the vial and leave it undisturbed in a vibration-free environment. Crystals may form over several days or weeks.

-

-

Crystal Mounting: Carefully select a well-formed crystal and mount it on a goniometer head.

-

Data Collection:

-

Mount the goniometer on the diffractometer.

-

Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations.[21]

-

Center the crystal in the X-ray beam and perform initial scans to determine the unit cell parameters.

-

Execute a full data collection strategy to obtain a complete and redundant dataset.

-

-

Structure Solution and Refinement: Use specialized software to solve the phase problem, build the molecular model, and refine it against the experimental data to obtain the final crystal structure.

Chapter 7: Convergent Data Integration and Final Confirmation

References

- 1. biosynce.com [biosynce.com]

- 2. ema.europa.eu [ema.europa.eu]

- 3. ipq.org [ipq.org]

- 4. This compound [cymitquimica.com]

- 5. This compound | 225240-71-1 [sigmaaldrich.com]

- 6. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]

- 7. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. mdpi.com [mdpi.com]

- 15. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 16. benchchem.com [benchchem.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. benchchem.com [benchchem.com]

- 22. journals.iucr.org [journals.iucr.org]

A Technical Guide to the Solubility Profile of Ethyl 4-Methylpiperidine-4-carboxylate Hydrochloride

Abstract

Ethyl 4-methylpiperidine-4-carboxylate hydrochloride (CAS No: 225240-71-1) is a heterocyclic building block pivotal in the synthesis of various pharmaceutical intermediates. Its solubility is a critical parameter that dictates its handling, reaction kinetics, formulation, and ultimately, its bioavailability in potential therapeutic applications. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While specific quantitative solubility data in the public domain is sparse, this document serves as an authoritative manual for researchers, offering detailed, field-tested protocols to establish the solubility profile in both aqueous and organic media. We present the established thermodynamic shake-flask method as a self-validating system for generating reliable and reproducible data, empowering drug development professionals to make informed decisions.

Introduction: The Significance of Solubility

In the landscape of drug discovery and chemical synthesis, the solubility of a compound is a foundational physicochemical property. For a key intermediate like this compound, understanding its dissolution characteristics is not merely an academic exercise; it is a prerequisite for efficient process development and successful formulation.

Poor solubility can create significant bottlenecks, leading to challenges in achieving desired concentrations for reactions, complicating purification processes, and severely limiting the oral bioavailability of a potential active pharmaceutical ingredient (API).[1][2][3] This guide is structured to provide researchers with both the theoretical grounding and the practical, validated methodologies required to thoroughly characterize the solubility of this important synthetic intermediate.

Physicochemical Characteristics

A foundational understanding of the molecule's properties is essential to predict and interpret its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 225240-71-1 | [4][5] |

| Molecular Formula | C₉H₁₈ClNO₂ | [4][5] |

| Molecular Weight | 207.70 g/mol | [4] |

| Physical Form | Solid | [4][5] |

| IUPAC Name | ethyl 4-methylpiperidine-4-carboxylate;hydrochloride | |

| Storage Conditions | 2-8°C under inert atmosphere | [4] |

The structure contains a polar piperidine ring, an ester functional group, and is supplied as a hydrochloride salt. The presence of the hydrochloride moiety is a deliberate chemical choice to enhance aqueous solubility. The tertiary amine on the piperidine ring is protonated, forming an ionic salt that is significantly more polar and thus more readily solvated by water molecules than its corresponding free base form.

Qualitative Solubility Assessment

Supplier data indicates that this compound is "easily soluble in water and some organic solvents".[4] This qualitative statement provides a useful starting point.

-

Aqueous Solubility: As a hydrochloride salt, high solubility in water and aqueous buffers is expected. The solubility is likely to be pH-dependent; it will be most soluble at acidic to neutral pH where the piperidine nitrogen remains protonated. At higher pH values (typically > pKa of the tertiary amine), the free base will form, which is expected to be significantly less water-soluble.

-

Organic Solvent Solubility: Based on its structure, solubility is anticipated in polar protic solvents like ethanol and methanol, where hydrogen bonding can occur. Solubility in polar aprotic solvents such as DMSO is also likely. Its solubility in nonpolar solvents like hexanes or toluene is expected to be low.

While useful, these qualitative descriptions are insufficient for rigorous scientific and development purposes. A precise, quantitative determination is required.

Quantitative Solubility Determination: The Shake-Flask Method

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[6] This technique measures the saturation concentration of a compound in a solvent when the system has reached equilibrium, ensuring that the dissolved and undissolved solid are in a stable state.[2][7] The protocol described below is a self-validating system compliant with principles outlined in OECD Guideline 105.[8][9]

Rationale for Method Selection

The shake-flask method is chosen over kinetic methods for its accuracy and relevance in drug development.[1] Kinetic solubility often involves precipitating a compound from a DMSO stock solution into an aqueous buffer, which can lead to supersaturated, non-equilibrium solutions.[10] Thermodynamic solubility, as determined by the shake-flask method, represents the true equilibrium state and is crucial for formulation and biopharmaceutical classification.[7][10]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the thermodynamic solubility determination process.

References

- 1. enamine.net [enamine.net]

- 2. evotec.com [evotec.com]

- 3. researchgate.net [researchgate.net]

- 4. biosynce.com [biosynce.com]

- 5. This compound [cymitquimica.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. In-vitro Thermodynamic Solubility [protocols.io]

- 8. oecd.org [oecd.org]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

An In-Depth Technical Guide to the Biological Significance of 4-Methylpiperidine Derivatives

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of approved therapeutic agents.[1][2] Its conformational flexibility and capacity to orient substituents in precise three-dimensional arrangements make it an invaluable asset in the design of ligands for a diverse range of biological targets.[1] This technical guide focuses on a specific, yet profoundly significant, subclass: 4-methylpiperidine derivatives. The introduction of a methyl group at the 4-position of the piperidine ring imparts unique steric and electronic properties that can significantly influence a molecule's pharmacological activity, receptor binding affinity, and pharmacokinetic profile.[3] This guide will provide an in-depth exploration of the synthesis, structure-activity relationships (SAR), and diverse biological applications of 4-methylpiperidine derivatives, offering valuable insights for researchers, scientists, and professionals engaged in drug discovery and development.

Introduction: The Strategic Importance of the 4-Methylpiperidine Moiety

The 4-methylpiperidine structural motif is a recurring feature in a wide array of biologically active compounds, from central nervous system (CNS) agents to antimicrobial and antidiabetic drugs.[3][4] Its significance stems from the nuanced effects the 4-methyl group has on the overall properties of the molecule. This can include:

-

Modulation of Lipophilicity: The methyl group can fine-tune the lipophilicity of the molecule, which is a critical parameter for membrane permeability and overall ADME (absorption, distribution, metabolism, and excretion) properties.

-

Conformational Rigidity: The presence of the methyl group can introduce a degree of conformational constraint to the piperidine ring, potentially leading to a more favorable orientation for receptor binding and enhanced selectivity.

-

Steric Influence: The methyl group can act as a steric shield, influencing the interaction of the molecule with its biological target and potentially preventing unwanted off-target effects.

This guide will delve into these aspects, providing a comprehensive overview of the strategic deployment of the 4-methylpiperidine scaffold in modern drug design.

Pharmacological Landscape of 4-Methylpiperidine Derivatives

The versatility of the 4-methylpiperidine scaffold is evident in the broad spectrum of pharmacological activities exhibited by its derivatives.[3] This section will highlight key therapeutic areas where these compounds have made a significant impact.

2.1. Central Nervous System (CNS) Applications

4-Methylpiperidine derivatives are frequently employed in the development of drugs targeting the CNS.[3] Their ability to cross the blood-brain barrier, coupled with their affinity for various CNS receptors, makes them attractive candidates for treating a range of neurological and psychiatric disorders.

-

Analgesics: The piperidine ring is a core component of morphine, the archetypal opioid analgesic.[5] Research into novel analgesics has led to the synthesis of 4-methylpiperidine derivatives with potent activity at opioid receptors, particularly the µ-opioid receptor, which is a key target for pain management.[5][6] Structure-activity relationship studies have shown that modifications to the 4-methylpiperidine core can lead to compounds with improved efficacy and reduced side effect profiles compared to traditional opioids.[6][7]

-

Antipsychotics and Antidepressants: The scaffold is also integral to the design of antipsychotic and antidepressant medications.[7] These compounds often target dopamine and serotonin receptors, and the 4-methylpiperidine moiety can play a crucial role in modulating receptor affinity and selectivity.

-

Neurodegenerative Diseases: The acetylcholinesterase (AChE) inhibitor, Donepezil (E2020), a prominent drug for the treatment of Alzheimer's disease, features a piperidine ring. Extensive SAR studies on related compounds, including those with substituted piperidine rings, have been crucial in optimizing their inhibitory potency and selectivity.[8]

2.2. Antimicrobial and Antifungal Agents

The emergence of drug-resistant pathogens has created an urgent need for novel antimicrobial agents. 4-Methylpiperidine derivatives have shown promise in this area, with synthesized compounds exhibiting significant antibacterial and antifungal activity.[2][9] The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

2.3. Antidiabetic Agents

Recent research has explored the potential of piperidine derivatives as antidiabetic agents.[4] For instance, a novel 4-methylpiperidine derivative has demonstrated potent α-amylase inhibitory activity, suggesting its potential for managing postprandial hyperglycemia.[4]

Synthesis and Chemical Utility

The synthetic accessibility of 4-methylpiperidine and its derivatives is a key factor in their widespread use. This section will outline common synthetic strategies and other notable chemical applications.

3.1. Synthesis of the 4-Methylpiperidine Core

A primary route to 4-methylpiperidine is the catalytic hydrogenation of 4-methylpyridine (also known as γ-picoline).[10][11] This reaction is typically carried out using a variety of catalysts, such as ruthenium or platinum on a carbon support, under controlled temperature and pressure.[10]

Experimental Protocol: Catalytic Hydrogenation of 4-Methylpyridine

Objective: To synthesize 4-methylpiperidine from 4-methylpyridine via catalytic hydrogenation.[10]

Materials:

-

4-methylpyridine

-

Methanol (solvent)

-

Ruthenium-platinum on carbon catalyst (e.g., 4%Ru-1%Pt/C)

-

High-pressure autoclave reactor

-

Filtration apparatus

Procedure:

-

Charge the autoclave with 4-methylpyridine, methanol, and the catalyst. A typical ratio would be 25 mL of 4-methylpyridine, 120 mL of methanol, and 0.25 g of catalyst.[10]

-

Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2.5 MPa).[10]

-

Heat the reaction mixture to the target temperature (e.g., 90°C) with constant stirring (e.g., 400 rpm).[10]

-

Maintain the reaction conditions for a specified time (e.g., 80 minutes), monitoring the reaction progress by techniques such as gas chromatography (GC).[10]

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

The filtrate, containing the 4-methylpiperidine product, can be purified by distillation.

Expected Outcome: High yield of 4-methylpiperidine.

3.2. Derivative Synthesis

Once the 4-methylpiperidine core is obtained, it serves as a versatile building block for further derivatization.[3][12] Common reactions include N-alkylation, N-acylation, and coupling reactions to introduce various functional groups and build more complex molecular architectures. For example, a general method for synthesizing 4-aminomethyl piperidine derivatives involves refluxing the parent molecule with a reactant in acetone.[5]

3.3. Application in Solid-Phase Peptide Synthesis (SPPS)

Beyond its role as a structural scaffold, 4-methylpiperidine has a significant application as a reagent in solid-phase peptide synthesis (SPPS). It is used for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of amino acids.[13][14] Notably, 4-methylpiperidine is considered an effective and less-regulated alternative to piperidine for this purpose.[13]

Structure-Activity Relationship (SAR) Insights

The systematic modification of a lead compound and the subsequent evaluation of its biological activity is a fundamental principle in drug discovery, known as the study of structure-activity relationships (SAR).[15] For 4-methylpiperidine derivatives, SAR studies provide crucial insights into how structural variations influence their pharmacological effects.

4.1. The "Magic Methyl" Effect

The addition of a methyl group to a bioactive molecule can sometimes lead to a dramatic increase in potency, a phenomenon often referred to as the "magic methyl" effect.[16] In the context of 4-methylpiperidine derivatives, the strategic placement of the methyl group at the 4-position can enhance binding affinity to the target receptor by optimizing van der Waals interactions or by inducing a more favorable conformation of the piperidine ring.

4.2. Case Study: μ-Opioid Receptor Agonists

In the design of novel μ-opioid receptor agonists, SAR studies of 4-methylpiperidine analogues have revealed the critical role of various structural features. For instance, the nature of the linker between the piperidine ring and an aromatic moiety, as well as the substitution pattern on the aromatic ring, can significantly impact binding affinity and selectivity for the μ-opioid receptor over other opioid receptor subtypes (δ and κ).[6]

Table 1: Illustrative SAR Data for Hypothetical μ-Opioid Receptor Agonists

| Compound ID | R1 (N-substituent) | R2 (4-position) | R3 (Aromatic Substituent) | μ-Opioid Receptor Binding Affinity (Ki, nM) |

| 1a | H | H | H | 50.2 |

| 1b | H | CH₃ | H | 15.8 |

| 1c | CH₃ | CH₃ | H | 5.1 |

| 1d | CH₃ | CH₃ | 3-OH | 0.9 |

This table presents hypothetical data to illustrate SAR principles.

Signaling Pathways and Mechanism of Action

Understanding the signaling pathways modulated by 4-methylpiperidine derivatives is essential for elucidating their mechanism of action and for the rational design of new drugs.

5.1. G-Protein Coupled Receptor (GPCR) Modulation

Many drugs containing the 4-methylpiperidine scaffold target G-protein coupled receptors (GPCRs).[1] For example, opioid agonists containing this moiety exert their effects by binding to and activating μ-opioid receptors, which are GPCRs. This activation triggers a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity, ultimately leading to an analgesic effect.

Caption: Simplified signaling pathway of a μ-opioid receptor agonist.

Future Perspectives and Conclusion

The 4-methylpiperidine scaffold continues to be a highly valuable and versatile platform in drug discovery. Its favorable physicochemical and pharmacological properties, combined with its synthetic tractability, ensure its continued relevance in the development of new therapeutic agents. Future research will likely focus on the development of novel synthetic methodologies to access a wider range of 4-methylpiperidine derivatives, as well as the exploration of their potential in targeting new and challenging biological targets. The insights gained from ongoing SAR studies will undoubtedly fuel the design of next-generation therapeutics with enhanced efficacy, selectivity, and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 10. Page loading... [wap.guidechem.com]

- 11. 4-Methylpiperidine synthesis - chemicalbook [chemicalbook.com]

- 12. nbinno.com [nbinno.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 16. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]

Methodological & Application

Synthesis of Ethyl 4-Methylpiperidine-4-carboxylate Hydrochloride: An In-Depth Guide for Researchers

This comprehensive guide provides a detailed protocol for the synthesis of Ethyl 4-Methylpiperidine-4-carboxylate hydrochloride, a valuable building block in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry. We will delve into the strategic considerations behind the synthetic route, provide a step-by-step experimental protocol, and offer insights into the critical parameters for a successful and reproducible synthesis.

Introduction: The Significance of 4-Substituted Piperidines

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. The strategic functionalization of the piperidine ring, particularly at the 4-position, allows for the modulation of a molecule's physicochemical properties, such as lipophilicity and basicity, which in turn influences its pharmacokinetic and pharmacodynamic profile. This compound serves as a key intermediate, providing a handle for further chemical transformations in the synthesis of complex molecular architectures.

Synthetic Strategy: A Multi-Step Approach to a Key Intermediate

The synthesis of this compound is accomplished through a judiciously planned multi-step sequence, commencing with the commercially available Ethyl piperidine-4-carboxylate. The core of this strategy revolves around the regioselective introduction of a methyl group at the C4 position of the piperidine ring. This is achieved via the formation of a stabilized enolate, followed by its reaction with a suitable methylating agent. To ensure the desired C-alkylation and prevent undesired N-alkylation, the secondary amine of the piperidine ring is transiently protected. The synthesis culminates in the deprotection of the amine and the formation of the stable hydrochloride salt.

Overall Synthetic Workflow

Figure 1. A high-level overview of the synthetic route to this compound.

Detailed Experimental Protocol

PART 1: N-Boc Protection of Ethyl piperidine-4-carboxylate

Rationale: The secondary amine of the starting material is a potent nucleophile and would readily react with the methylating agent in the subsequent step, leading to undesired N-alkylation. To circumvent this, the nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under the basic conditions of the alkylation step and can be readily removed under acidic conditions.

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Ethyl piperidine-4-carboxylate | 157.21 | 10.0 g | 63.6 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 15.2 g | 69.9 |

| Triethylamine (Et₃N) | 101.19 | 9.7 mL | 69.9 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl piperidine-4-carboxylate (10.0 g, 63.6 mmol) and dissolve in dichloromethane (100 mL).

-

Add triethylamine (9.7 mL, 69.9 mmol) to the solution at room temperature.

-

Slowly add a solution of di-tert-butyl dicarbonate (15.2 g, 69.9 mmol) in a small amount of dichloromethane to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate as a colorless oil. The product is typically of high purity and can be used in the next step without further purification.

Expected Yield: ~95%

Characterization (Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate):

-

¹H NMR (CDCl₃, 400 MHz): δ 4.12 (q, J = 7.1 Hz, 2H), 3.99 (br s, 2H), 2.82 (t, J = 12.4 Hz, 2H), 2.43 (tt, J = 11.0, 3.9 Hz, 1H), 1.88-1.81 (m, 2H), 1.70-1.55 (m, 2H), 1.44 (s, 9H), 1.24 (t, J = 7.1 Hz, 3H).[1]

-

¹³C NMR (CDCl₃, 101 MHz): δ 174.9, 154.6, 79.5, 60.4, 41.0, 28.4, 27.9, 14.2.[1]

PART 2: C4-Alkylation of N-Boc Protected Piperidine

Rationale: This is the key bond-forming step where the methyl group is introduced at the C4 position. A strong, non-nucleophilic base, Lithium diisopropylamide (LDA), is used to deprotonate the α-carbon to the ester, forming a lithium enolate. The steric hindrance of LDA minimizes side reactions. The highly reactive enolate then undergoes an SN2 reaction with methyl iodide to form the desired C-alkylated product. The reaction is performed at a very low temperature (-78 °C) to control the reactivity of the strong base and prevent side reactions.

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate | 257.33 | 10.0 g | 38.9 |

| Lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene) | 107.12 | 21.4 mL | 42.8 |

| Methyl iodide (CH₃I) | 141.94 | 2.66 mL | 42.8 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 150 mL | - |

Safety First:

-

Lithium diisopropylamide (LDA): LDA is a pyrophoric reagent and reacts violently with water. It should be handled under an inert atmosphere (e.g., argon or nitrogen) using syringe techniques. Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and chemical-resistant gloves.[2][3][4][5]

-

Methyl iodide: Methyl iodide is a toxic and carcinogenic compound. It should be handled in a well-ventilated fume hood. Avoid inhalation and skin contact. Wear appropriate PPE.[6][7][8][9]

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

-

Under a nitrogen atmosphere, dissolve Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (10.0 g, 38.9 mmol) in anhydrous THF (100 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add LDA solution (2.0 M in THF/heptane/ethylbenzene, 21.4 mL, 42.8 mmol) to the reaction mixture via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Slowly add methyl iodide (2.66 mL, 42.8 mmol) to the reaction mixture via syringe.

-

Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl (50 mL) at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford Ethyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate as a colorless oil.

Expected Yield: 70-80%

Characterization (Ethyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate):

-

¹H NMR (CDCl₃, 400 MHz): δ 4.15 (q, J = 7.1 Hz, 2H), 3.65-3.55 (m, 2H), 3.15-3.05 (m, 2H), 2.05-1.95 (m, 2H), 1.55-1.45 (m, 2H), 1.44 (s, 9H), 1.25 (t, J = 7.1 Hz, 3H), 1.18 (s, 3H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 176.5, 154.8, 79.4, 60.7, 42.3, 40.5, 34.5, 28.4, 22.1, 14.2.

Reaction Mechanism: C4-Alkylation

Figure 2. Mechanism of the C4-alkylation of N-Boc-ethyl piperidine-4-carboxylate.

PART 3: N-Boc Deprotection

Rationale: With the C4-methylation complete, the Boc protecting group is removed to unveil the free secondary amine. This is typically achieved under acidic conditions. A solution of hydrogen chloride in an organic solvent like dioxane or ethanol is effective and often leads to the direct precipitation of the hydrochloride salt, simplifying purification.

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Ethyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate | 271.37 | 8.0 g | 29.5 |

| 4 M HCl in Dioxane | - | 30 mL | - |

| Diethyl ether | 74.12 | 100 mL | - |

Procedure:

-

Dissolve Ethyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate (8.0 g, 29.5 mmol) in a 100 mL round-bottom flask with a magnetic stir bar.

-

Add the 4 M HCl solution in dioxane (30 mL) to the flask at room temperature.

-

Stir the reaction mixture for 2-4 hours. The formation of a white precipitate indicates the formation of the hydrochloride salt. Monitor the deprotection by TLC.

-

Upon completion, add diethyl ether (100 mL) to the reaction mixture to facilitate further precipitation.

-

Collect the white solid by vacuum filtration.

-

Wash the solid with cold diethyl ether (2 x 20 mL).

-

Dry the solid under vacuum to obtain this compound.

Expected Yield: >90%

PART 4: Final Product Characterization

This compound

| Property | Value |

| Molecular Formula | C₉H₁₈ClNO₂ |

| Molecular Weight | 207.70 g/mol |

| Appearance | White to off-white solid |

| Purity (Typical) | >97% |

Spectroscopic Data:

-

¹H NMR (D₂O, 400 MHz): δ 4.28 (q, J = 7.1 Hz, 2H), 3.45-3.35 (m, 2H), 3.20-3.10 (m, 2H), 2.20-2.10 (m, 2H), 1.85-1.75 (m, 2H), 1.30 (t, J = 7.1 Hz, 3H), 1.25 (s, 3H). (Note: The NH proton signal may be broad or exchanged with D₂O).

-

¹³C NMR (D₂O, 101 MHz): δ 175.8, 63.2, 43.1, 41.5, 33.8, 21.5, 13.9.

Conclusion and Further Applications

This guide provides a robust and reproducible protocol for the synthesis of this compound. The strategic use of a protecting group and the carefully controlled alkylation reaction are key to the success of this synthesis. The final product is a versatile intermediate that can be further elaborated through various chemical transformations, such as N-alkylation, N-arylation, or modification of the ester functionality, to generate a diverse library of compounds for drug discovery and development.

References

- 1. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-Boc-4-methylpiperidine-4-carboxylic acid(189321-63-9) 1H NMR spectrum [chemicalbook.com]

- 4. Ethyl N-Boc-4-methylpiperidine-4-carboxylate(189442-87-3) 1H NMR spectrum [chemicalbook.com]

- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. depts.washington.edu [depts.washington.edu]

- 8. rsc.org [rsc.org]

- 9. N-Boc-Piperidine-4-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

Application Notes & Protocols: Strategic Use of Ethyl 4-Methylpiperidine-4-carboxylate Hydrochloride in Modern Coupling Reactions

Introduction: The Strategic Value of the 4,4-Disubstituted Piperidine Scaffold